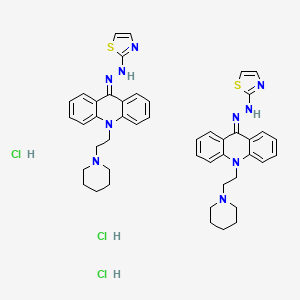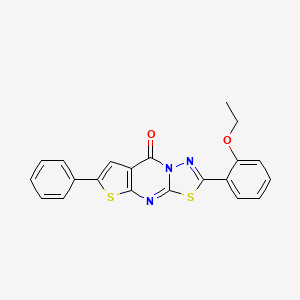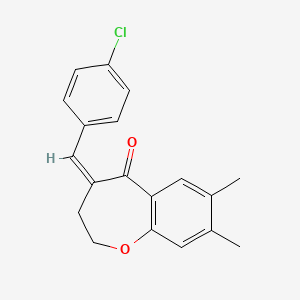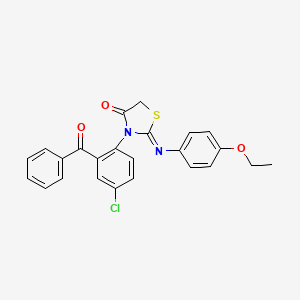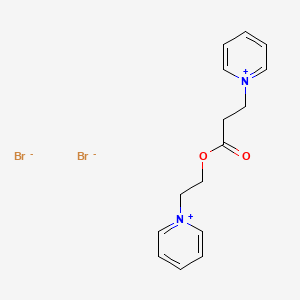
Dimethyldipentadecylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyldipentadecylammonium chloride is a quaternary ammonium compound with the molecular formula C32H68ClN . It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long alkyl chains, which contribute to its effectiveness as a surfactant and antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyldipentadecylammonium chloride can be synthesized through a quaternization reaction involving dimethylamine and pentadecyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
C15H31Cl+(CH3)2NH→C32H68ClN+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the quaternization process. The final product is typically purified through distillation or crystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyldipentadecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols and amines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines
Conditions: Aqueous or alcoholic solutions, moderate temperatures
Major Products
The major products formed from the reactions of this compound include alcohols and secondary amines, depending on the specific nucleophile involved in the reaction.
Applications De Recherche Scientifique
Dimethyldipentadecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed as an antimicrobial agent in various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of disinfectants, detergents, and personal care products.
Mécanisme D'action
The mechanism of action of dimethyldipentadecylammonium chloride involves its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This disruption is primarily due to the compound’s surfactant properties, which reduce surface tension and destabilize the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Cetyltrimethylammonium chloride: Commonly used in the preparation of nanoparticles and as a surfactant.
Uniqueness
Dimethyldipentadecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
29240-03-7 |
|---|---|
Formule moléculaire |
C32H68ClN |
Poids moléculaire |
502.3 g/mol |
Nom IUPAC |
dimethyl-di(pentadecyl)azanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(3,4)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
HYOIETAPOYLTMD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


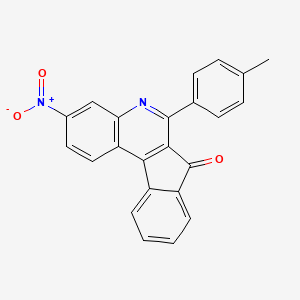

![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)

